molecular formula C15H33O7P B609257 m-PEG4-(CH2)8-phosphonic acid CAS No. 2028281-85-6

m-PEG4-(CH2)8-phosphonic acid

Cat. No.: B609257
CAS No.: 2028281-85-6
M. Wt: 356.4
InChI Key: JNQSHEHZCLMYKY-UHFFFAOYSA-N
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Description

m-PEG4-(CH2)8-phosphonic acid is a polyethylene glycol-based linker compound specifically designed for the synthesis of proteolysis targeting chimeras (PROTACs). It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties .

Mechanism of Action

Target of Action

m-PEG4-(CH2)6-Phosphonic acid, also known as m-PEG4-(CH2)8-phosphonic acid, is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .

Mode of Action

The compound works by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By selectively targeting proteins for degradation, the compound can influence various cellular processes that are regulated by these proteins.

Pharmacokinetics

It’s known that the hydrophilic peg linker increases the water solubility properties of the compound , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially leading to therapeutic effects if the degraded proteins are involved in disease processes.

Action Environment

The action environment of m-PEG4-(CH2)6-Phosphonic acid is within the cell, where it interacts with the ubiquitin-proteasome system . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of the target protein and E3 ubiquitin ligase, the functionality of the ubiquitin-proteasome system, and the physicochemical conditions within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-(CH2)8-phosphonic acid typically involves the reaction of polyethylene glycol with a phosphonic acid derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

m-PEG4-(CH2)8-phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the phosphonic acid moiety .

Scientific Research Applications

m-PEG4-(CH2)8-phosphonic acid is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chain length and functional groups, which provide an optimal balance of solubility, stability, and reactivity. This makes it particularly suitable for use in the synthesis of PROTACs and other advanced research applications .

Properties

IUPAC Name

8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O7P/c1-19-9-10-21-13-14-22-12-11-20-8-6-4-2-3-5-7-15-23(16,17)18/h2-15H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQSHEHZCLMYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.